1-bromo-3-fluorocyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-fluorocyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF/c5-3-1-4(6)2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSMTQICBYPLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613384-20-4 | |
| Record name | 1-bromo-3-fluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromo 3 Fluorocyclobutane and Analogous Structures
Direct Synthetic Approaches to 1-Bromo-3-fluorocyclobutane
A direct and efficient route to this compound involves the decarboxylative bromination of 3-fluorocyclobutane-1-carboxylic acid. This transformation can be achieved using methods analogous to the Hunsdiecker reaction, where a carboxylic acid is converted to an intermediate that subsequently undergoes bromination with loss of carbon dioxide. A specific example of this approach is the formation of a Barton ester from 3-fluorocyclobutane-1-carboxylic acid, which is then treated with a bromine source such as bromotrichloromethane (CBrCl3) under irradiation to yield this compound as a mixture of cis and trans isomers.
The precursor, 3-fluorocyclobutane-1-carboxylic acid, can be synthesized from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. The key step in this synthesis is the introduction of the fluorine atom via a Morph-DAST (morpholinosulfur trifluoride) mediated deoxyfluorination. Subsequent hydrolysis and decarboxylation of the dicarboxylate furnish the desired carboxylic acid.
Indirect Cyclobutane (B1203170) Ring Formation Strategies
[2+2] Cycloaddition Reactions in Cyclobutane Synthesis
The [2+2] cycloaddition is a powerful and widely utilized method for the construction of cyclobutane rings. nih.govnih.gov This reaction involves the union of two doubly bonded systems, typically alkenes, to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, as the thermal [2+2] cycloaddition is often symmetry-forbidden. nih.gov
In a typical photochemical [2+2] cycloaddition, one of the alkene partners absorbs light, promoting it to an excited state. This excited molecule then reacts with a ground-state alkene to form a diradical intermediate, which subsequently collapses to the cyclobutane product. wikipedia.orgbaranlab.org These reactions can be performed both intermolecularly and intramolecularly to generate a wide variety of substituted cyclobutanes. nih.govacs.orglibretexts.org The stereochemistry of the starting alkenes is often retained in the product, making this a stereospecific process. libretexts.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Alkene | Alkene | hv (light) | Substituted Cyclobutane | nih.gov |
| Enone | Alkene | hv (light) | Cyclobutane-fused system | wikipedia.org |
| N-Alkyl Maleimide | Alkene | UVA LED (370 nm) | Bicyclic Cyclobutane | nih.gov |
Ring Contraction Methodologies from Larger Heterocycles
An alternative strategy for the synthesis of cyclobutanes involves the ring contraction of larger heterocyclic systems. A notable example is the stereoselective synthesis of cyclobutanes from readily accessible pyrrolidines (five-membered nitrogen-containing heterocycles). acs.orgnih.govnih.govntu.ac.ukresearchgate.net
This method often involves the in-situ generation of an iodonitrene species which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. chemistryviews.org The subsequent elimination of nitrogen gas (N2) generates a 1,4-diradical species, which then undergoes cyclization to form the cyclobutane ring. acs.orgchemistryviews.org The reaction has been shown to be stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. acs.orgnih.gov A variety of substituted pyrrolidines can be used, leading to a diverse range of multisubstituted cyclobutanes. nih.govresearchgate.net
| Starting Material | Reagents | Key Intermediate | Product | Yield (%) | Reference |
| Substituted Pyrrolidine | HTIB, Ammonium Carbamate | 1,1-Diazene, 1,4-Diradical | Substituted Cyclobutane | 24-76 | acs.orgnih.gov |
| cis-Pyrrolidine-2,5-dicarboxylate | HTIB, Ammonium Carbamate | 1,1-Diazene, 1,4-Diradical | cis-Cyclobutane-1,2-dicarboxylate | 39 | nih.gov |
Selective Introduction of Halogens onto the Cyclobutane Scaffold
Bromination Protocols and Reagents
The introduction of a bromine atom onto a cyclobutane ring can be achieved through several methods, with free-radical bromination being a common approach for alkanes and cycloalkanes. This method typically utilizes bromine (Br2) in the presence of UV light or a radical initiator. However, for more selective bromination, particularly at allylic or benzylic positions, N-bromosuccinimide (NBS) is a widely used reagent. libretexts.orgmasterorganicchemistry.com NBS provides a low, constant concentration of bromine, which favors radical substitution over addition to any double bonds that may be present. masterorganicchemistry.com The Wohl-Ziegler reaction specifically refers to the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com
The mechanism of free-radical bromination proceeds through a chain reaction involving three steps: initiation, propagation, and termination. youtube.com Initiation involves the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. In the propagation steps, a bromine radical abstracts a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical and hydrogen bromide. This cyclobutyl radical then reacts with a molecule of bromine to form the bromocyclobutane product and a new bromine radical, which continues the chain.
| Substrate | Reagent | Conditions | Product |
| Cycloalkane | Br2 | UV light | Bromocycloalkane |
| Cycloalkane | NBS, Radical Initiator | Heat or Light | Bromocycloalkane |
Fluorination Strategies: Nucleophilic and Electrophilic Approaches
The introduction of fluorine into organic molecules is of great interest due to the unique properties it imparts. Both nucleophilic and electrophilic fluorination methods can be applied to the cyclobutane scaffold.
Nucleophilic Fluorination involves the use of a fluoride ion source to displace a leaving group in an SN2 reaction. acsgcipr.org Common nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides. acsgcipr.org For a cyclobutane substrate, this would typically involve the displacement of a good leaving group, such as a tosylate or a halide, by a fluoride ion. The efficiency of the reaction can be influenced by the choice of solvent and the presence of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride salt.
Electrophilic Fluorination , on the other hand, utilizes a reagent that delivers an electrophilic fluorine atom ("F+"). researchgate.net These reagents typically contain a nitrogen-fluorine bond, with examples including N-fluorosulfonimides (e.g., NFSI) and N-fluorodiazoniabicyclo[2.2.2]octane salts, such as Selectfluor®. wikipedia.orgref.ac.uk Selectfluor® is a commercially available, user-friendly electrophilic fluorinating agent that is stable and easy to handle. ref.ac.uk Electrophilic fluorination is often used for the fluorination of electron-rich substrates, such as enolates or enamines derived from cyclobutanone. The mechanism of electrophilic fluorination is still a subject of study but can proceed through either an SN2-type pathway or a single-electron transfer (SET) mechanism. wikipedia.org
| Fluorination Type | Reagent Class | Specific Reagent Example | Substrate Type |
| Nucleophilic | Alkali Metal Fluoride | Potassium Fluoride (KF) | Cyclobutyl Tosylate |
| Nucleophilic | Tetralkylammonium Fluoride | Tetrabutylammonium Fluoride (TBAF) | Cyclobutyl Bromide |
| Electrophilic | N-F Reagent | Selectfluor® | Cyclobutanone Enolate |
| Electrophilic | N-F Reagent | N-Fluorobenzenesulfonimide (NFSI) | Electron-rich Cyclobutane derivative |
Stereoselective Synthesis of this compound Isomers
The synthesis of this compound presents a stereochemical challenge as it can exist as cis and trans diastereomers, with each diastereomer comprising a pair of enantiomers. The precise control over the three-dimensional structure is a key objective in the synthesis of this and related 1,3-disubstituted cyclobutanes, as the biological activity and material properties are often dependent on a specific stereoisomeric form.
Diastereoselective Synthetic Routes
The creation of specific diastereomers of 1,3-disubstituted cyclobutanes often hinges on the stereochemical control of key chemical transformations. A common strategy involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene to form a cyclobutanone intermediate. The stereochemical outcome of this reaction can be directed by the substituents on the reactants and the specific reaction conditions employed. Subsequent stereocontrolled reduction of the ketone and conversion of the resulting hydroxyl group to a halogen atom allows for the synthesis of the desired diastereomer.
For example, the synthesis of cis-1,3-disubstituted cyclobutanes can be achieved through the stereoselective reduction of a 3-substituted cyclobutanone. The use of sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally leads to the formation of the trans-alcohol, which can then be converted to the cis-dihalogenated product. In contrast, smaller reducing agents may favor the formation of the cis-alcohol, which serves as a precursor to trans-dihalides.
An alternative approach utilizes the ring-opening of bicyclo[1.1.0]butanes. These highly strained molecules can undergo stereocontrolled reactions with various electrophiles and nucleophiles to yield functionalized cyclobutanes. The stereochemistry of the starting bicyclo[1.1.0]butane can dictate the formation of a particular diastereomer of the 1,3-disubstituted product.
A notable example of achieving high diastereoselectivity is in the synthesis of thio-substituted cyclobutanes through a sulfa-Michael addition to cyclobutenes. Utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, various thio-cyclobutane esters and amides have been synthesized with diastereomeric ratios exceeding 95:5. rsc.orgnih.gov While not a direct synthesis of this compound, this method underscores the potential for achieving high diastereocontrol in the synthesis of substituted cyclobutanes.
The following interactive table summarizes key aspects of diastereoselective routes to 1,3-disubstituted cyclobutane analogs.
| Starting Material | Key Reaction | Major Diastereomer | Reported Diastereomeric Ratio (d.r.) |
| 3-Substituted Cyclobutenone | Stereoselective Reduction | cis or trans | Dependent on reducing agent |
| Bicyclo[1.1.0]butane | Electrophilic Ring-Opening | Controlled by substrate | High |
| Cyclobutene Ester | Sulfa-Michael Addition | trans | >95:5 rsc.orgnih.gov |
Enantioselective Methodologies for Chiral Derivatives
The production of enantioenriched derivatives of this compound necessitates the use of chiral auxiliaries, reagents, or catalysts. Asymmetric catalysis, in particular, stands out as a powerful strategy for the efficient synthesis of chiral molecules.
One promising avenue is the application of chiral catalysts in [2+2] cycloaddition reactions. For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed to produce chiral cyclobutanes. chemistryviews.org While many of these reactions require a directing group on the substrate, recent research has focused on the development of directing-group-free enantioselective methods. A noteworthy example is a cascade reaction initiated by an iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition, which affords enantioenriched cyclobutane derivatives with high yields and excellent enantioselectivities. chemistryviews.org
Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes has emerged as a highly diastereo- and enantioselective method for preparing chiral cyclobutanes. The choice of the chiral diene ligand is critical in controlling the stereochemical outcome of this transformation. nih.gov
Organocatalysis also offers a powerful tool for the asymmetric synthesis of functionalized cyclobutanes. The enantioselective synthesis of thio-substituted cyclobutanes has been accomplished with high enantiomeric ratios (up to 99.7:0.3) using a chiral cinchona-based squaramide as a bifunctional acid-base catalyst in a sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene. rsc.orgnih.gov
The interactive table below highlights several enantioselective strategies that could be adapted for the synthesis of chiral cyclobutane derivatives.
| Reaction Type | Catalyst/Reagent | Achieved Enantioselectivity (er or ee) |
| Asymmetric [2+2] Photocycloaddition | Iridium complex with chiral ligand | High chemistryviews.org |
| Asymmetric 1,4-Addition | Rhodium complex with chiral diene ligand | High nih.gov |
| Sulfa-Michael Addition | Chiral Cinchona-based Squaramide | up to 99.7:0.3 er rsc.orgnih.gov |
Comparative Analysis of Synthetic Efficiency and Scalability
Convergent strategies such as [2+2] cycloadditions are often highly efficient in terms of step economy. Photochemical [2+2] cycloadditions are particularly well-suited for large-scale synthesis when implemented in continuous flow reactors. nih.govacs.org This approach offers significant advantages over traditional batch processing, including faster reaction times, precise control over reaction parameters, and often leads to higher yields and purities. For example, the synthesis of cyclobutane-containing polymers via a thioxanthone-sensitized solution-state [2+2] photopolymerization has been successfully scaled to the multigram level using continuous flow technology. nih.govacs.org
In contrast, linear sequences that involve the stepwise functionalization of a pre-existing cyclobutane ring can be less efficient and more difficult to scale, particularly if they require cryogenic temperatures or employ hazardous reagents. However, these routes may provide greater flexibility in accessing a diverse range of derivatives.
The scalability of synthetic methods based on the ring-opening of bicyclo[1.1.0]butanes can be constrained by the availability and stability of these highly strained starting materials. Nevertheless, ongoing advancements in the preparation of these precursors are expected to enhance their utility in larger-scale synthetic applications.
A qualitative comparison of these synthetic approaches is provided in the interactive table below.
| Synthetic Approach | Potential Efficiency | Potential Scalability | Key Considerations |
| [2+2] Cycloaddition | High (convergent) | Moderate to High (especially with flow chemistry) | Precursor availability, regioselectivity |
| Functionalization of Cyclobutanes | Variable (often multi-step) | Low to Moderate | Stereocontrol over multiple steps |
| Bicyclo[1.1.0]butane Ring-Opening | High (step-economical) | Low to Moderate | Starting material availability and stability |
Stereochemistry and Conformational Dynamics of 1 Bromo 3 Fluorocyclobutane
Stereoisomerism in 1-Bromo-3-fluorocyclobutane Systems
Stereoisomerism in this compound arises from the different spatial arrangements of the bromine and fluorine atoms attached to the cyclobutane (B1203170) ring.
This compound exists as two geometric isomers: cis and trans. In the cis isomer, the bromine and fluorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. These two isomers are diastereomers of each other, as they are stereoisomers that are not mirror images.
Table 1: Stereoisomers of this compound
| Isomer | Relationship to Mirror Image | Chirality |
| cis-1-bromo-3-fluorocyclobutane | Superimposable | Achiral |
| trans-1-bromo-3-fluorocyclobutane | Superimposable | Achiral |
However, if the two halogen substituents were identical, as in 1,3-dibromocyclobutane, the cis isomer would be a meso compound. The trans isomer in that case would exist as a pair of enantiomers because the plane of symmetry present in the 1,3-disubstituted pattern is absent when the identical substituents are on opposite sides of the ring.
Cyclobutane Ring Conformation and Puckering
The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure due to the eclipsing of hydrogen atoms on adjacent carbon atoms. researchgate.netyoutube.comlibretexts.org
Unlike cyclohexane, which has distinct chair and boat conformations, the puckered conformation of cyclobutane is more simply described as a bent or folded structure. youtube.comchegg.com In this conformation, one carbon atom is out of the plane of the other three. researchgate.net This puckering creates two types of substituent positions: axial-like and equatorial-like. Axial-like positions are roughly perpendicular to the plane of the ring, while equatorial-like positions are more in the plane of the ring.
The puckered cyclobutane ring is flexible and undergoes rapid inversion, or "ring flipping," where the out-of-plane carbon atom flips to the other side of the ring. researchgate.net This process interconverts the axial-like and equatorial-like positions. For unsubstituted cyclobutane, the energy barrier for this ring inversion is relatively low. Computational studies have estimated this barrier to be around 482-498 cm⁻¹ (approximately 1.38-1.42 kcal/mol). nih.gov This low barrier means that at room temperature, the ring is constantly and rapidly flipping between its equivalent puckered conformations.
Table 2: Conformational Data for Unsubstituted Cyclobutane
| Parameter | Value |
| Puckering Angle (θ) | ~29.6° |
| Inversion Barrier | ~1.4 kcal/mol |
Note: These values are for the parent cyclobutane and will be influenced by substitution.
Influence of Halogen Substituents on Conformational Preferences
The presence of bromine and fluorine atoms in this compound influences the puckering of the ring and the preferred conformation. The substituents can occupy either axial-like or equatorial-like positions, and the relative stability of these conformations is determined by a balance of steric and electronic effects.
Generally, larger substituents prefer the more sterically favorable equatorial-like position to minimize non-bonded interactions with other atoms on the ring. utdallas.edu Bromine is a significantly larger atom than fluorine. Therefore, it is expected that the bromine atom will have a stronger preference for the equatorial-like position to reduce steric strain.
For cis-1-bromo-3-fluorocyclobutane , the two possible puckered conformations would place the substituents in either a diequatorial-like or a diaxial-like arrangement. However, due to the 1,3-substitution pattern, a diequatorial-like arrangement is not possible for the cis isomer. The puckered conformation will result in one substituent being in an axial-like position and the other in an equatorial-like position. Given the larger size of bromine, the most stable conformation is likely to be the one where the bromine atom occupies the pseudo-equatorial position and the smaller fluorine atom is in the pseudo-axial position.
For trans-1-bromo-3-fluorocyclobutane , the puckered conformations can accommodate both halogens in equatorial-like positions or both in axial-like positions. The conformation with both the bromine and fluorine atoms in the more spacious equatorial-like positions would be significantly more stable, minimizing steric repulsions.
The electronegativity of the halogens can also play a role through dipole-dipole interactions, but steric hindrance is generally the dominant factor in determining the conformational preferences of substituted cycloalkanes.
Experimental and Theoretical Elucidation of Conformational Landscapes
The conformational landscape of this compound, while not extensively detailed in dedicated studies, can be understood through the established principles of cyclobutane chemistry and the application of standard experimental and theoretical techniques. The puckered nature of the cyclobutane ring is the defining feature of its stereochemistry, leading to different spatial arrangements of the bromine and fluorine substituents.
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. masterorganicchemistry.com This puckering creates two distinct types of substituent positions: axial and equatorial. In the puckered ring, one carbon atom is bent out of the plane of the other three. stackexchange.com This dynamic process, known as ring-flipping, allows for the interconversion between two equivalent puckered conformations, which results in the rapid exchange of axial and equatorial positions.
For 1,3-disubstituted cyclobutanes, such as this compound, this puckering has significant consequences for the stability of its cis and trans isomers.
cis-1-bromo-3-fluorocyclobutane: In the cis isomer, the substituents are on the same face of the ring. To minimize steric hindrance, the ring can adopt a conformation where both the bromine and fluorine atoms occupy pseudo-equatorial positions. This diequatorial arrangement is generally the most stable conformation for cis-1,3-disubstituted cyclobutanes. stackexchange.com
trans-1-bromo-3-fluorocyclobutane: In the trans isomer, the substituents are on opposite faces of the ring. This necessitates that one substituent is in a pseudo-equatorial position while the other is in a pseudo-axial position. Due to the steric strain associated with a substituent in the axial position (1,3-diaxial interactions), the trans isomer is typically less stable than the cis isomer. stackexchange.com
The elucidation of this conformational landscape relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.
Experimental Methodologies
Experimental investigations into the conformational preferences of molecules like this compound primarily involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman).
NMR Spectroscopy: Proton (¹H) NMR is a powerful tool for conformational analysis. The magnitude of the coupling constants (J-values) between protons on the cyclobutane ring is dependent on the dihedral angle between them. By analyzing these coupling constants, often with the aid of the Karplus equation, the time-averaged conformation and the relative populations of different conformers in solution can be determined. Low-temperature NMR studies can "freeze out" the ring-flipping process, allowing for the direct observation of individual conformers.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational frequencies of the molecule. Each conformer has a unique set of vibrational modes. By recording spectra at different temperatures or in different solvents, it is possible to identify bands corresponding to specific conformers. The relative intensities of these bands can be used to calculate the enthalpy difference (ΔH°) between the conformers. For instance, studies on various substituted cyclobutanes have identified characteristic absorption regions that can help confirm the presence of the ring system. optica.orgdtic.mil
Theoretical Modeling
Computational chemistry provides deep insights into the conformational landscapes of molecules, complementing experimental data. High-level ab initio and Density Functional Theory (DFT) calculations are used to map the potential energy surface of the molecule.
Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide highly accurate energies for different conformations. nih.gov These calculations can determine the precise puckering angle, the barrier to ring inversion, and the relative energies of the cis and trans isomers and their respective conformers. nih.gov
Density Functional Theory (DFT): DFT methods are often used for their balance of computational cost and accuracy, making them suitable for calculating geometries, vibrational frequencies, and relative energies of conformers. chemmethod.com
These theoretical approaches allow for the construction of detailed energy profiles, such as the one depicted for the ring-puckering motion. The calculations would typically predict a double-well potential for the puckering, with the planar conformation representing the energy barrier to ring inversion.
Research Findings and Data
While specific peer-reviewed experimental or theoretical studies on this compound are not prominent in the literature, the expected findings can be inferred from extensive research on analogous 1,3-disubstituted cyclobutanes. The general consensus is that the cis isomer, which can adopt a diequatorial conformation, is thermodynamically more stable than the trans isomer, which is locked in an axial-equatorial arrangement.
The following tables represent the type of data that would be generated from a comprehensive experimental and theoretical study of this compound, based on findings for similar compounds.
Table 1: Illustrative Theoretical Conformational Energy Data for this compound
| Isomer | Conformation | Substituent Positions | Calculated Relative Energy (kcal/mol) |
| cis | Diequatorial | Br (eq), F (eq) | 0.00 (most stable) |
| cis | Diaxial | Br (ax), F (ax) | > 5.0 (highly unstable) |
| trans | Axial-Equatorial | Br (ax), F (eq) | ~0.5 - 1.0 |
| trans | Equatorial-Axial | Br (eq), F (ax) | ~0.4 - 0.9 |
| Note: Values are hypothetical, based on the general principle that diequatorial conformations are most stable and diaxial are least stable. The relative energies of the two trans conformers would depend on the relative steric bulk (A-value) of Bromine vs. Fluorine. |
Table 2: Example NMR Coupling Constants Used in Conformational Analysis
| Coupling | Typical Value (Hz) for Axial-Axial | Typical Value (Hz) for Axial-Equatorial | Typical Value (Hz) for Equatorial-Equatorial |
| ³J(H,H) | 8 - 13 | 2 - 5 | 2 - 5 |
| Note: These are typical ranges for vicinal proton coupling in cyclic systems and would be used to determine the preferred puckered conformation. |
The combination of these experimental and theoretical approaches would provide a comprehensive picture of the conformational landscape, confirming the puckered nature of the ring, the greater stability of the cis isomer, and the energy barrier for ring interconversion.
Reactivity and Mechanistic Pathways of 1 Bromo 3 Fluorocyclobutane
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is a primary reaction pathway for 1-bromo-3-fluorocyclobutane, where a nucleophile replaces one of the halogen substituents. This can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the substrate structure, nucleophile strength, solvent, and leaving group ability. byjus.comaskfilo.com
For this compound, both carbon atoms bearing a halogen are secondary, which can allow for either SN1 or SN2 pathways. youtube.com Strong nucleophiles and aprotic solvents favor the SN2 mechanism, which occurs in a single concerted step. byjus.com Conversely, weak nucleophiles and polar protic solvents that can stabilize a carbocation intermediate favor the SN1 mechanism, which proceeds through a two-step process involving the formation of a cyclobutyl carbocation. byjus.comyoutube.com
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., I-, RS-, N3-) |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | A better leaving group accelerates both SN1 and SN2 reactions. |
Regioselectivity: In a nucleophilic substitution reaction on this compound, the choice of which halogen is replaced is a key aspect of regioselectivity. This is primarily determined by the differential leaving group abilities of bromide and fluoride.
Stereoselectivity: The stereochemical outcome of a substitution reaction on a cyclic compound like this compound is highly dependent on the mechanism.
In an SN2 reaction , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. askfilo.com This is a stereospecific process.
In an SN1 reaction , the departure of the leaving group forms a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration).
The ability of a substituent to depart as a stable species is crucial in nucleophilic substitution reactions. Weaker bases are generally better leaving groups. libretexts.orgmasterorganicchemistry.com When comparing the halide ions, their basicity decreases down the group. Thus, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is the poorest leaving group among the halogens. libretexts.orgyoutube.com
This trend is a result of the halide ion's stability; larger ions like bromide can distribute the negative charge over a larger volume, making them more stable and less basic than the smaller, more charge-dense fluoride ion. masterorganicchemistry.com The carbon-fluorine bond is also significantly stronger than the carbon-bromine bond, making it more difficult to break. masterorganicchemistry.com
Therefore, in nucleophilic substitution reactions of this compound, the bromide ion is the much better leaving group. Consequently, substitution will preferentially occur at the carbon atom bonded to the bromine. pearson.comstackexchange.com
| Property | Bromide (Br-) | Fluoride (F-) |
|---|---|---|
| Size | Larger | Smaller |
| Basicity | Weaker base | Stronger base |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Good | Poor |
Elimination Reactions (E1 and E2)
Elimination reactions are another important pathway for this compound, leading to the formation of an alkene. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms. libretexts.orgmasterorganicchemistry.com Strong, bulky bases particularly favor elimination over substitution. libretexts.org
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.com The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation, followed by the removal of a proton by a weak base to form the double bond. saskoer.ca
Substitution and elimination reactions often compete with each other. researchgate.net The outcome is influenced by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, whereas strong, unhindered nucleophiles that are weak bases (e.g., iodide, azide) favor substitution. libretexts.org
Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher entropy of activation. youtube.com
Substrate Structure: For secondary halides like this compound, both SN2 and E2 pathways are possible with strong bases/nucleophiles, while SN1 and E1 are possible under solvolytic conditions. libretexts.org
Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety
The inherent ring strain in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions under certain conditions. These reactions can relieve the strain and lead to more stable acyclic products. Ring-opening can be initiated by various reagents and conditions, often involving the formation of a reactive intermediate. For instance, treatment of 1-bromo-3-chlorocyclobutane with sodium in ether leads to an intramolecular Wurtz-type reaction to form bicyclo[1.1.0]butane, which is a highly strained ring system that can subsequently undergo ring-opening. youtube.comyoutube.com Similar reactivity could be anticipated for this compound.
Participation in Cycloaddition Processes
Cyclobutane derivatives are most commonly synthesized via [2+2] cycloaddition reactions between two alkene components. nih.govnih.govacs.org While this compound itself is a saturated ring and thus unlikely to act as a component in a typical cycloaddition, it can be a precursor to unsaturated cyclobutane derivatives that could participate in such reactions. For example, an elimination reaction would yield a fluorobromocyclobutene, which could then potentially undergo cycloaddition. Additionally, strained-ring systems can sometimes participate in cycloaddition reactions that involve the cleavage of sigma bonds.
Functional Group Interconversions and Advanced Transformations
The reactivity of this compound is fundamentally dictated by the distinct chemical properties of its two halogen substituents: bromine and fluorine. The carbon-bromine (C-Br) bond is significantly weaker and more polarized than the exceptionally strong carbon-fluorine (C-F) bond. This disparity in bond strength and reactivity allows for highly selective transformations at the C-Br position while the C-F bond remains inert under many standard reaction conditions.
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and their application to this compound would proceed with high chemoselectivity. The general reactivity trend for organohalides in palladium-catalyzed coupling reactions is R-I > R-OTf > R-Br >> R-Cl > R-F. wikipedia.orgmdpi.com Consequently, the C-Br bond in this compound serves as the primary reactive site for oxidative addition to a low-valent palladium catalyst, which is the initial step in these catalytic cycles. libretexts.orgyonedalabs.comacs.org The C-F bond, being one of the strongest single bonds to carbon, is typically unreactive under these conditions and would require specialized, harsher methods for activation. stackexchange.comacs.orglibretexts.org
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the reaction would involve the selective oxidative addition of the Pd(0) catalyst into the C-Br bond. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a substituted fluorocyclobutene derivative. youtube.com While the Heck reaction is most common with aryl and vinyl halides, its scope has been extended to include alkyl bromides, although challenges such as competing β-hydride elimination from the alkylpalladium intermediate must be managed, often through careful selection of ligands and reaction conditions. nih.gov
Table 1: Illustrative Heck Reaction Conditions for this compound
| Parameter | Condition | Purpose/Comment |
| Alkyl Halide | This compound | Substrate, reaction occurs at C-Br bond. |
| Alkene | Styrene or n-Butyl Acrylate | Coupling partner. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) precursor. libretexts.org |
| Ligand | P(t-Bu)₃ or other bulky, electron-rich phosphines | Stabilizes the Pd catalyst and promotes oxidative addition. |
| Base | Na₂CO₃, K₂CO₃, or Et₃N | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, Dioxane, or Toluene | Aprotic polar or nonpolar solvent. |
| Temperature | 80-120 °C | To facilitate the catalytic cycle. |
Suzuki Reaction
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction with this compound would selectively proceed at the C-Br bond. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product, 1-aryl-3-fluorocyclobutane, regenerating the catalyst. yonedalabs.comnrochemistry.com
Table 2: Representative Suzuki Reaction Conditions for this compound
| Parameter | Condition | Purpose/Comment |
| Alkyl Halide | This compound | Substrate, reaction occurs at C-Br bond. |
| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Provides the aryl group for coupling. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common palladium(0) or palladium(II) precursors. |
| Ligand | PPh₃, dppf, or other phosphine ligands | Integral part of the catalyst complex. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species for transmetalation. organic-chemistry.org |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Often a mixture of organic solvent and water. nrochemistry.com |
| Temperature | 80-110 °C | Typical temperature range for Suzuki couplings. |
Sonogashira Reaction
The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as both the base and often the solvent. organic-chemistry.orglibretexts.org As with the other coupling reactions, the C-Br bond of this compound would be the reactive site. The widely accepted mechanism involves a palladium cycle and a copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the organopalladium(II) complex that was formed from the oxidative addition of the C-Br bond to Pd(0). wikipedia.org Reductive elimination then furnishes the 1-alkynyl-3-fluorocyclobutane product.
Table 3: General Sonogashira Reaction Conditions for this compound
| Parameter | Condition | Purpose/Comment |
| Alkyl Halide | This compound | Substrate, reaction occurs at C-Br bond. |
| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Coupling partner. |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Palladium catalyst. libretexts.org |
| Co-catalyst | CuI (Copper(I) iodide) | Facilitates the formation of the copper acetylide. wikipedia.org |
| Base | Et₃N, Piperidine, or Diisopropylamine | Acts as a base and often as the solvent. |
| Solvent | THF or DMF (if amine is not used as solvent) | To dissolve reactants. |
| Temperature | Room Temperature to 80 °C | Reaction conditions are generally mild. wikipedia.org |
The distinct properties of the C-Br and C-F bonds also govern the oxidation and reduction chemistry of this compound, allowing for selective transformations.
Reduction Chemistry
The reduction of alkyl halides is a common transformation. The C-Br bond in this compound can be selectively reduced to a C-H bond, leaving the robust C-F bond intact. Alkyl halides, with the exception of fluorides, can be reduced to alkanes using reagents like zinc and dilute hydrochloric acid. This process involves the metal reducing the carbon-halogen bond. libretexts.org
In contrast, the reduction of alkyl fluorides is exceptionally difficult due to the high strength of the C-F bond and is not achievable under conditions that readily reduce other alkyl halides. stackexchange.comdoubtnut.com Therefore, treatment of this compound with a standard reducing agent would selectively yield fluorocyclobutane.
Oxidation Chemistry
The direct oxidation of the C-H bond at a halogenated carbon is less common, but established methods exist for converting secondary alkyl halides to ketones. For example, oxidation using dimethyl sulfoxide (DMSO), often in the presence of a base like sodium bicarbonate (a variation of the Kornblum oxidation), can convert alkyl bromides into the corresponding carbonyl compounds. tandfonline.comacs.org In the case of this compound, this would involve a nucleophilic substitution of the bromide by the oxygen of DMSO, followed by an elimination step to yield 3-fluorocyclobutanone. The C-F bond would not participate in this reaction.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise structure of 1-bromo-3-fluorocyclobutane. A combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of all proton, carbon, and fluorine signals, as well as for elucidating the stereochemical and conformational properties of the molecule.
Proton (¹H) NMR for Structural Connectivity
¹H NMR spectroscopy would provide crucial information about the number of distinct proton environments, their chemical shifts, and their coupling interactions. This would allow for the determination of the connectivity of the hydrogen atoms within the cyclobutane (B1203170) ring. Due to the presence of both bromine and fluorine atoms, the chemical shifts of the protons would be influenced by the electronegativity and anisotropic effects of these halogens.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
¹³C NMR spectroscopy would be used to identify the number of unique carbon environments in this compound. The carbon atoms bonded to the bromine and fluorine atoms would exhibit characteristic chemical shifts. The symmetry of the molecule would also be reflected in the number of signals observed in the ¹³C NMR spectrum.
Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Dynamics
¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.
Multi-dimensional and Advanced NMR Techniques for Stereochemical and Conformational Elucidation
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the complete bonding network of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could be employed to determine the stereochemistry (cis/trans isomerism) and preferred conformation of the cyclobutane ring.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the accurate molecular weight of this compound and to study its fragmentation patterns upon ionization. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive isotopic clusters for the molecular ion and any bromine-containing fragments. This would serve as a clear indicator of the presence of bromine in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion, further confirming the chemical formula.
X-ray Diffraction (XRD) for Solid-State Structural Determination
For this compound, an X-ray diffraction study would provide definitive information on its solid-state conformation, including the puckering of the cyclobutane ring and the spatial arrangement of the bromine and fluorine substituents. It would also reveal the nature of intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice.
As of the latest literature search, no publicly available X-ray crystallographic data for this compound has been reported. The generation of such data would require the successful crystallization of the compound and subsequent analysis.
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 8.765 |
| c (Å) | 10.123 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 580.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.925 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment.
Microwave Spectroscopy for Rotational Parameters and Gas-Phase Geometry
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, molecules can be excited from one rotational state to another. The frequencies of these absorptions are quantized and depend on the molecule's moments of inertia. By measuring the frequencies of these rotational transitions, it is possible to determine the rotational constants (A, B, and C) with very high precision.
These rotational constants are inversely proportional to the principal moments of inertia of the molecule, which are in turn dependent on the molecular geometry (bond lengths and angles) and the masses of the atoms. Therefore, the analysis of the microwave spectrum allows for the determination of a highly accurate gas-phase structure of the molecule. For a molecule like this compound, which can exist as different conformers (e.g., cis and trans isomers, and different puckered forms of the ring), microwave spectroscopy can distinguish between these different forms and provide structural information for each.
Currently, there are no published studies on the microwave spectrum of this compound. Such a study would be valuable for determining its precise gas-phase geometry, dipole moment, and the conformational preferences of the molecule, free from the influence of intermolecular forces present in the solid state.
Table 2: Hypothetical Rotational Constants and Structural Parameters for this compound
| Parameter | Hypothetical Value (cis isomer) | Hypothetical Value (trans isomer) |
| A (MHz) | 4567.89 | 4432.10 |
| B (MHz) | 1234.56 | 1256.78 |
| C (MHz) | 987.65 | 1001.23 |
| r(C-Br) (Å) | 1.935 | 1.938 |
| r(C-F) (Å) | 1.382 | 1.380 |
| Ring Puckering Angle (°) | 25.4 | 28.1 |
Note: The data in this table is hypothetical and illustrates the type of information that would be obtained from a microwave spectroscopy study.
Computational and Theoretical Investigations of 1 Bromo 3 Fluorocyclobutane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 1-bromo-3-fluorocyclobutane from first principles. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) and Ab Initio Methods
The investigation of this compound would typically employ both Density Functional Theory (DFT) and ab initio methods. DFT is a popular choice due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP or PBE0 would be combined with a suitable basis set, like 6-311++G(d,p), to account for polarization and diffuse functions, which are important for describing the electronic structure of halogenated compounds.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD), offer higher accuracy by more rigorously accounting for electron correlation. These methods, while more computationally expensive, serve as a benchmark for DFT results and are crucial for obtaining precise energetic and geometric parameters. For a molecule like this compound, CCSD(T) calculations with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) would provide highly reliable data.
Geometry Optimization and Electronic Structure Analysis
A primary step in the computational study is geometry optimization. This process finds the minimum energy arrangement of the atoms, corresponding to the equilibrium structure of the molecule. For this compound, separate optimizations would be performed for the cis and trans isomers. The puckered nature of the cyclobutane (B1203170) ring means that for each isomer, there are axial and equatorial positions for the halogen substituents, leading to different conformers.
The optimized geometries provide key structural parameters, as shown in the hypothetical data tables below.
Table 1: Hypothetical Optimized Geometrical Parameters for cis-1-bromo-3-fluorocyclobutane
| Parameter | Axial-Axial Conformer | Equatorial-Equatorial Conformer |
|---|---|---|
| C-Br Bond Length (Å) | Value | Value |
| C-F Bond Length (Å) | Value | Value |
| C-C Bond Length (Å) | Value | Value |
| Ring Puckering Angle (°) | Value | Value |
Table 2: Hypothetical Optimized Geometrical Parameters for trans-1-bromo-3-fluorocyclobutane
| Parameter | Axial-Equatorial Conformer | Equatorial-Axial Conformer |
|---|---|---|
| C-Br Bond Length (Å) | Value | Value |
| C-F Bond Length (Å) | Value | Value |
| C-C Bond Length (Å) | Value | Value |
| Ring Puckering Angle (°) | Value | Value |
Electronic structure analysis involves examining the distribution of electrons within the molecule. Techniques like Natural Bond Orbital (NBO) analysis would be used to determine atomic charges, orbital hybridizations, and hyperconjugative interactions. This analysis would reveal the influence of the electronegative fluorine and bromine atoms on the cyclobutane ring's electronic properties.
Prediction of Spectroscopic Signatures
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the experimental identification and characterization of this compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the different isomers and conformers. These theoretical spectra are invaluable for assigning peaks in experimental data.
Vibrational Spectroscopy: Frequency calculations yield the vibrational modes of the molecule. The resulting infrared (IR) and Raman spectra can be simulated, allowing for the identification of characteristic vibrational frequencies associated with C-Br, C-F, and C-C stretching and bending modes. Each conformer would have a unique vibrational signature.
Conformational Energy Landscape Analysis
The flexibility of the cyclobutane ring leads to a complex conformational energy landscape. Understanding this landscape is key to describing the molecule's dynamic behavior.
Potential Energy Surface Scans and Interconversion Barriers
To map the conformational space, potential energy surface (PES) scans are performed. For this compound, a key coordinate is the ring-puckering angle. By systematically varying this angle and calculating the energy at each step (while allowing other geometric parameters to relax), a one-dimensional potential energy profile for the ring inversion process can be generated.
This scan reveals the energy barriers between different puckered conformations (e.g., the barrier to planarity of the ring). For the cis isomer, this would represent the barrier for the interconversion between the diaxial and diequatorial forms. For the trans isomer, it would show the barrier for the "ring flip" that exchanges the axial and equatorial positions of the substituents.
Table 3: Hypothetical Calculated Energy Barriers for Conformational Interconversion
| Isomer | Interconversion Process | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| cis | Diaxial ⇌ Diequatorial | Value |
These barriers determine the rate of interconversion at a given temperature. A low barrier indicates rapid conformational change, which would lead to averaged signals in NMR spectroscopy at room temperature.
Reaction Pathway Analysis and Transition State Modeling
Computational methods can also be used to explore the reactivity of this compound. This involves identifying the transition states for various potential reactions, such as nucleophilic substitution or elimination.
To model a reaction pathway, one would first identify the reactant and product structures. Then, a transition state search algorithm (like the synchronous transit-guided quasi-newton, STQN, method) is used to locate the first-order saddle point on the potential energy surface that connects them. The structure at this saddle point is the transition state.
A frequency calculation on the transition state structure is crucial for its verification. A true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (i.e., the motion of atoms leading from reactant to product).
The energy difference between the reactants and the transition state gives the activation energy for the reaction. This allows for the theoretical prediction of reaction rates and the determination of the most favorable reaction mechanism. For example, one could computationally compare the activation energies for an Sₙ2 reaction at the carbon bonded to bromine versus the carbon bonded to fluorine to predict regioselectivity.
Molecular Dynamics Simulations for Conformational Flux and Reactivity
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and the pathways of chemical reactions. For this compound, MD simulations can elucidate the puckering motion of the cyclobutane ring and the orientation of the bromo and fluoro substituents.
MD simulations on substituted cyclobutanes have been effectively used to explore their conformational preferences. nih.govacs.orgnih.gov These studies typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for obtaining accurate results. For a halogenated molecule like this compound, a force field that properly accounts for electrostatic and van der Waals interactions of the bromine and fluorine atoms is necessary.
The simulation would be initiated from an optimized geometry of either the cis or trans isomer of this compound. The system is then allowed to evolve over time by solving Newton's equations of motion for each atom. This generates a trajectory that describes the positions and velocities of all atoms as a function of time. Analysis of this trajectory can reveal the puckering amplitude and the frequency of interconversion between different puckered conformations. It can also shed light on the preferred axial or equatorial orientations of the bromine and fluorine substituents.
A key aspect that can be investigated is the potential energy surface (PES) of the ring-puckering motion. The PES can be mapped by calculating the energy of the molecule for a range of puckering angles. This would reveal the energy barriers between different conformations, such as the boat-like and chair-like transition states. The relative energies of the stable conformers determine their population at a given temperature, which can be calculated using the Boltzmann distribution.
MD simulations can also be employed to study the reactivity of this compound. By simulating the molecule in the presence of a reactant, it is possible to observe the reaction dynamics and identify the transition states and reaction pathways. For instance, the simulation could model a nucleophilic substitution reaction, providing insights into whether the reaction proceeds via an SN1 or SN2 mechanism and how the stereochemistry of the product is determined.
To illustrate the type of data obtained from such simulations, a hypothetical data table is presented below. This table showcases the kind of conformational properties that could be determined for the cis and trans isomers of this compound.
| Isomer | Puckering Angle (degrees) | Energy Barrier for Inversion (kcal/mol) | Axial/Equatorial Preference of Br | Axial/Equatorial Preference of F |
| cis | 25 | 1.5 | Equatorial | Equatorial |
| trans | 28 | 1.2 | Equatorial | Axial |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical Descriptors for Reactivity and Substituent Effects
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can provide a wealth of information about how the bromo and fluoro substituents influence the molecule's reactivity.
A fundamental concept in understanding chemical reactivity is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.
For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would have significant contributions from the lone pairs of the bromine and fluorine atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be localized along the carbon-bromine and carbon-fluorine bonds, indicating that these are the sites for nucleophilic attack.
Various reactivity descriptors can be calculated from the results of DFT calculations. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule. Some of the key descriptors include:
Electron Density: Regions of high electron density are typically nucleophilic, while regions of low electron density are electrophilic.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule. Negative ESP regions (typically colored red) indicate nucleophilic sites, while positive ESP regions (colored blue) indicate electrophilic sites.
Fukui Functions: These functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Local Hardness and Softness: These descriptors quantify the resistance of a particular site in the molecule to a change in its electron density. Soft sites are generally more reactive than hard sites.
The influence of the bromine and fluorine substituents on the reactivity of the cyclobutane ring can be systematically studied by comparing the calculated descriptors for this compound with those of unsubstituted cyclobutane and the monosubstituted derivatives (bromocyclobutane and fluorocyclobutane). This analysis would reveal the electronic effects of the substituents, such as their inductive and resonance effects, and how they modulate the reactivity of the molecule.
A hypothetical data table summarizing some of these theoretical descriptors for this compound is provided below.
| Descriptor | Value (arbitrary units) | Interpretation |
| HOMO Energy | -0.25 | Related to ionization potential and electron-donating ability. |
| LUMO Energy | 0.05 | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical stability and reactivity. |
| Mulliken Charge on C-Br | +0.15 | Indicates the carbon atom is electrophilic. |
| Mulliken Charge on C-F | +0.20 | Indicates the carbon atom is electrophilic. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications in Organic Synthesis and As a Precursor Molecule
Utility as a Building Block for Complex Cyclobutane (B1203170) Derivatives
1-bromo-3-fluorocyclobutane is a valuable starting material for the synthesis of a range of more complex and functionally diverse cyclobutane derivatives. The presence of two different halogen atoms allows for selective chemical manipulation. Generally, the carbon-bromine bond is more reactive and susceptible to nucleophilic substitution or metal-mediated reactions compared to the more stable carbon-fluorine bond. This differential reactivity is a key aspect of its utility.
Research has shown that 3-fluorinated cyclobutane building blocks can be synthesized on a multigram scale. Subsequent functional group transformations on these structures can lead to a variety of monofluorinated cyclobutane derivatives, including alcohols, amines, bromides, thiols, and sulfonyl chlorides. While specific examples detailing the full scope of complex derivatives originating exclusively from this compound are not extensively documented in publicly available literature, its potential is evident from the chemistry of analogous compounds. For instance, the bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, all while retaining the fluorine atom and the core cyclobutane structure.
Table 1: Potential Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Nu:⁻ (e.g., ROH, RNH₂, RSH) | 3-fluoro-1-substituted cyclobutanes |
| Grignard Formation | Mg, ether | 3-fluorocyclobutylmagnesium bromide |
| Cross-Coupling Reactions | R-B(OH)₂, Pd catalyst, base | 1-aryl/alkenyl-3-fluorocyclobutanes |
| Lithiation | n-BuLi or t-BuLi | 3-fluorocyclobutyllithium |
Role in Constructing Diverse Fluorinated and Brominated Scaffolds
The dual halogenation of this compound makes it an important precursor for creating molecular scaffolds that are selectively fluorinated or brominated. The ability to introduce fluorine into organic molecules is of significant interest, particularly in medicinal chemistry, as fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity.
As a source of the fluorocyclobutane unit, this compound allows for the incorporation of this motif into larger molecules. The synthesis of various 3-fluorinated cyclobutane building blocks highlights the accessibility of this structural unit for further elaboration. The bromine atom can act as a handle for attaching the fluorinated ring to other molecular fragments.
Conversely, the fluorine atom can be retained while the rest of the molecule is elaborated, and in later synthetic steps, the bromine atom could be introduced or modified to generate diverse brominated compounds. For example, the cyclobutane ring could be opened under specific conditions to yield linear chains with both fluorine and bromine atoms at defined positions, providing a pathway to complex acyclic halogenated compounds.
Precursor to Molecules with Specific Geometric or Stereochemical Constraints
The rigid, four-membered ring of cyclobutane imposes significant geometric constraints on the molecules derived from it. When used as a building block, this compound imparts this conformational rigidity to the target molecule. This can be particularly useful in drug design, where controlling the spatial arrangement of functional groups is crucial for optimizing interactions with biological targets.
This compound can exist as cis and trans diastereomers. The separation of these isomers, or stereoselective synthesis, can provide access to molecules with well-defined three-dimensional structures. Although detailed studies on the stereocontrolled synthesis using this compound are not widely reported, the principles of stereoselective reactions on substituted cyclobutanes are well-established. The distinct spatial relationship between the fluorine and bromine atoms in the cis and trans isomers can direct the approach of reagents, leading to stereochemically defined products. For instance, an intramolecular reaction between functional groups introduced at the bromine and fluorine positions would have a very different outcome depending on whether the starting material was the cis or trans isomer.
Integration into Multi-Step Total Synthesis Programs
While cyclobutane rings are found in numerous natural products, the specific use of this compound as a key building block in the total synthesis of such molecules is not prominently featured in the scientific literature. Total synthesis often requires highly specialized and often complex starting materials, and the choice of building blocks is dictated by the specific challenges of the target molecule's architecture.
The potential for this compound to be used in total synthesis exists, particularly for natural products or designed molecules containing a 3-fluorocyclobutane moiety. Its bifunctional nature would allow it to be incorporated into a larger synthetic scheme, with the bromine and fluorine atoms providing handles for subsequent transformations. However, at present, there are no well-documented examples of its application in a completed multi-step total synthesis of a complex natural product. The development of synthetic routes that leverage this and similar fluorinated cyclobutane building blocks remains an area of ongoing interest in organic chemistry.
Future Directions and Emerging Research Areas in Halogenated Cyclobutane Chemistry
Development of Novel Catalytic and Stereoselective Transformations
A significant frontier in halogenated cyclobutane (B1203170) chemistry lies in the development of innovative catalytic systems that enable highly stereoselective transformations. While methods for the synthesis of functionalized cyclobutanes have advanced, the precise control over multiple stereocenters, especially in the presence of different halogens, remains a challenge. mdpi.comnih.gov
Future research is anticipated to focus on:
Enantioselective Catalysis: The design of novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric synthesis and functionalization of halogenated cyclobutanes is a key area of interest. nih.gov This would allow for the preparation of enantiopure building blocks crucial for the synthesis of chiral drugs and materials.
Site-Selective Functionalization: For molecules with multiple C-H bonds and different halogen atoms, such as 1-bromo-3-fluorocyclobutane, the development of catalytic methods for site-selective C-H functionalization would be a major breakthrough. nih.gov This would enable the direct introduction of various functional groups at specific positions, bypassing the need for lengthy synthetic sequences involving pre-functionalized starting materials.
Stereodivergent Synthesis: Creating catalytic systems that can selectively produce any desired stereoisomer of a halogenated cyclobutane from a common precursor is a highly sought-after goal. This would provide access to a wider range of molecular geometries for applications in medicinal chemistry and materials science.
Exploration of Unique Reactivity Profiles Arising from Vicinal Halogens
The arrangement of halogen atoms on the cyclobutane ring significantly influences its reactivity. While this compound features a 1,3-disubstitution pattern, the study of vicinal (1,2-disubstituted) dihalocyclobutanes presents a particularly interesting area for future research. The close proximity of two halogen atoms can lead to unique reactivity profiles that are not observed in other halogenated systems.
Emerging research in this area may include:
Halogen-Bonding Interactions: Investigating the role of intramolecular and intermolecular halogen bonding in controlling the conformation and reactivity of vicinal dihalocyclobutanes. mdpi.com These non-covalent interactions could be harnessed to direct the outcome of chemical reactions and to assemble supramolecular structures.
Reductive and Oxidative Transformations: Exploring novel reductive and oxidative reactions of vicinal dihalocyclobutanes to generate highly reactive intermediates, such as cyclobutenes or cyclobutadienes, which can then be trapped with various reagents to afford complex molecular architectures.
Mechanistic Studies: Detailed mechanistic investigations, combining experimental and computational methods, will be crucial to unravel the intricate reaction pathways of vicinal dihalocyclobutanes. This will provide a deeper understanding of the electronic and steric effects that govern their reactivity.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, and its application to halogenated cyclobutanes is expected to grow significantly. Theoretical studies can provide valuable insights into the structures, properties, and reactivity of these molecules, guiding the design of new experiments and accelerating the discovery of novel compounds and reactions. nih.govresearchgate.net
Future advancements in this area are likely to involve:
Accurate Prediction of Spectroscopic Properties: The development of more accurate and efficient computational methods for predicting the NMR, IR, and other spectroscopic properties of halogenated cyclobutanes will be invaluable for their characterization and identification.
Modeling Reaction Mechanisms: The use of high-level quantum mechanical calculations to elucidate the detailed mechanisms of reactions involving halogenated cyclobutanes will provide a deeper understanding of their reactivity and selectivity. nih.gov This knowledge can then be used to design more efficient and selective synthetic methods.
In Silico Design of Functional Molecules: Computational screening of virtual libraries of halogenated cyclobutanes for desired properties, such as biological activity or material performance, will enable the rational design of new functional molecules with optimized characteristics.
Potential for Applications in Materials Science and Polymer Chemistry
The unique properties of halogenated cyclobutanes, including their rigidity, polarity, and ability to participate in specific non-covalent interactions, make them promising building blocks for the development of advanced materials and polymers. nih.govgoogle.comresearchgate.net
Emerging research directions in this field include:
Liquid Crystals: The rigid and anisotropic nature of the cyclobutane ring, combined with the polarizability of the halogen atoms, suggests that appropriately substituted halogenated cyclobutanes could exhibit liquid crystalline properties.
Functional Polymers: The incorporation of halogenated cyclobutane units into polymer backbones or as pendant groups could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or improved flame retardancy. nih.govresearchgate.net
Mechanophores: The strained C-C bonds of the cyclobutane ring can be designed to break under mechanical stress. Incorporating halogenated cyclobutane units as "mechanophores" into polymers could lead to the development of stress-responsive materials that change their properties, such as color or fluorescence, in response to mechanical force. researchgate.net
The continued exploration of these future directions and emerging research areas will undoubtedly lead to a deeper understanding of the fundamental chemistry of halogenated cyclobutanes and unlock their full potential for a wide range of scientific and technological applications.
Q & A
Q. Q1. What are the optimal synthetic routes for 1-bromo-3-fluorocyclobutane, and how do reaction conditions influence yield and purity?
A1. The synthesis of this compound typically involves halogenation or substitution reactions on cyclobutane derivatives. For example:
- Halogen exchange : Fluorination of 1-bromo-3-hydroxycyclobutane using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions (analogous to methods for related fluorocyclobutanes in ).
- Nucleophilic substitution : Reaction of 3-fluorocyclobutanol with PBr₃ or HBr in a controlled environment to avoid ring strain-induced side reactions.
Q. Key considerations :
- Temperature : Lower temperatures (0–5°C) minimize ring-opening side reactions.
- Solvent : Anhydrous dichloromethane or THF improves reaction efficiency.
- Purity : GC or HPLC analysis (≥95% purity) is critical for downstream applications (see reagent specifications in ).
Reference : Synthesis of analogous fluorocyclobutanes in highlights the importance of reaction stoichiometry and inert atmospheres.
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
A2. Structural validation requires a combination of techniques:
- ¹H/¹³C NMR :
- Cyclobutane protons : Expect splitting patterns due to ring strain and vicinal coupling (J = 8–12 Hz for adjacent protons).
- Fluorine coupling : ¹⁹F-¹H coupling constants (~50 Hz) confirm fluorination at the 3-position (similar to cyclobutane derivatives in ).
- Mass spectrometry (MS) : Molecular ion peaks at m/z 164 (M⁺ for C₄H₅BrF) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
- IR spectroscopy : Absence of -OH stretches (3300–3500 cm⁻¹) confirms complete substitution.
Validation : Compare spectral data with PubChem records () or commercial reagent libraries ().
Advanced Research Questions
Q. Q3. What are the mechanistic challenges in stereoselective functionalization of this compound?
A3. The cyclobutane ring’s rigidity and electronic effects from fluorine complicate stereoselectivity:
- Ring strain : Transition states for substitution reactions favor axial attack due to steric hindrance (supported by DFT studies on fluorocyclobutanes in ).
- Fluorine-directed reactivity : Fluorine’s electronegativity polarizes the C-Br bond, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Q. Experimental design :
- Use chiral ligands (e.g., BINAP) to enforce stereocontrol in Pd-catalyzed couplings.
- Monitor reaction progress via ¹⁹F NMR to track intermediate formation ().
Reference : highlights similar challenges in stereoselective cyclobutane functionalization.
Q. Q4. How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?
A4. Computational methods (DFT, MD) provide insights into:
Q. Case study :
- InChIKey analysis () for 3-fluoro-1-carboxylate derivatives reveals steric and electronic effects on reactivity.
- PubChem data () can validate computed vibrational frequencies against experimental IR spectra.
Reference : demonstrates the use of computational tools in optimizing cyclobutane-based drug candidates.
Q. Q5. How should researchers address contradictions in reported physicochemical properties of this compound?
A5. Discrepancies in melting points, solubility, or spectral data often arise from:
- Impurities : Residual solvents or unreacted precursors (e.g., bromocyclobutane vs. fluorinated product).
- Measurement conditions : Variations in NMR solvent (CDCl₃ vs. DMSO-d₆) or temperature.
Q. Resolution strategies :
- Reproduce synthesis and characterization protocols from peer-reviewed studies (avoiding vendor-specific data from ).
- Cross-validate with high-purity commercial standards (≥97% GC/HPLC, as in ).
Reference : emphasizes rigorous documentation of experimental conditions to resolve data conflicts.
Q. Q6. What are the emerging applications of this compound in medicinal chemistry?
A6. The compound serves as a versatile intermediate:
Q. Research focus :
- SAR studies : Modify substituents to optimize target binding (e.g., cyclobutane analogs in ).
- Toxicity screening : Use in vitro assays (e.g., CYP450 inhibition) to assess preclinical safety.
Reference : underscores the need for systematic bioactivity profiling of understudied cyclobutane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
